molecular formula C14H19N5O B13366022 N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

N-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

Katalognummer: B13366022
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: HVXNRLYRCPWZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using cyclobutyl halides.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving amines and diketones.

    Coupling of the Triazole and Pyrrole Rings: The final step involves coupling the triazole and pyrrole rings through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions may target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Pyrrole oxides.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various substituted triazole and pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazole moiety.

    Antimicrobial Activity: Possible antimicrobial properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Wirkmechanismus

The mechanism of action of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Pyrrole Derivatives: Compounds with similar pyrrole rings.

Uniqueness

The uniqueness of “N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide” lies in its specific combination of the triazole and pyrrole rings, along with the cyclobutyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H19N5O

Molekulargewicht

273.33 g/mol

IUPAC-Name

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dimethylpyrrol-1-yl)acetamide

InChI

InChI=1S/C14H19N5O/c1-9-6-7-10(2)19(9)8-12(20)15-14-16-13(17-18-14)11-4-3-5-11/h6-7,11H,3-5,8H2,1-2H3,(H2,15,16,17,18,20)

InChI-Schlüssel

HVXNRLYRCPWZCR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(N1CC(=O)NC2=NNC(=N2)C3CCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.